molecular formula C19H21NO2 B2591507 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide CAS No. 2097927-57-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide

Cat. No.: B2591507
CAS No.: 2097927-57-4
M. Wt: 295.382
InChI Key: SMPHBYWXJPXUCC-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide is a synthetic small molecule featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydro-1-benzofuran moiety is a privileged structure in pharmaceutical research, known for its presence in compounds with diverse biological activities . This specific amide derivative is designed for research applications to explore structure-activity relationships (SAR) and investigate novel therapeutic pathways. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological targets. The dihydrobenzofuran core is recognized for its potential in central nervous system (CNS) drug discovery, with derivatives being investigated as antagonists for histamine receptors (e.g., H3R and H4R) and as potent, selective agonists for the cannabinoid receptor 2 (CB2) for neuropathic pain research . Furthermore, benzofuran derivatives demonstrate considerable potential in oncology research, exhibiting cytotoxic and antiproliferative activities against various cancer cell lines; the introduction of specific substituents can significantly influence their potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-16(14-8-4-3-5-9-14)19(21)20-12-15-13-22-18-11-7-6-10-17(15)18/h3-11,15-16H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHBYWXJPXUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Therapeutic Applications

1. Neuroprotective Effects
Research indicates that compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide exhibit neuroprotective properties. For instance, analogues of 2,3-dihydro-1-benzofuran have shown efficacy in protecting against oxidative stress and neuronal damage caused by conditions such as stroke and traumatic brain injury. These compounds inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in neuroprotection .

2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant for diseases such as arthritis and neurodegenerative disorders where inflammation plays a significant role .

3. Antioxidant Activity
this compound has demonstrated antioxidant activity, which is crucial in preventing cellular damage caused by oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for further development in antioxidant therapies .

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to head injury, the administration of the compound significantly reduced neuronal death and improved recovery outcomes. The study utilized parameters such as behavioral assessments and histological analysis to evaluate the neuroprotective effects .

Case Study 2: Anti-inflammatory Activity in vitro
A series of experiments demonstrated that this compound inhibited the production of inflammatory mediators in cultured macrophages. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases .

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
NeuroprotectionInhibition of lipid peroxidationMice head injury model
Anti-inflammatoryModulation of inflammatory cytokinesIn vitro macrophage studies
AntioxidantRadical scavengingOxidative stress assays

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The Pharmacopeial Forum (2017) documents several structurally related butanamide derivatives, including compounds m , n , and o , which serve as valuable comparators . Below is a detailed analysis of their similarities and differences:

Core Structural Features

  • Target Compound :
    • Backbone: Butanamide.
    • Substituents:
  • C2: Phenyl group.
  • N-linked: (2,3-dihydro-1-benzofuran-3-yl)methyl. Stereochemistry: Not explicitly specified in the evidence.
  • Compound m :

    • Backbone: Butanamide.
    • Substituents:
  • C2: 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl].
  • N-linked: (2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl. Stereochemistry: (R)-configuration at the amide nitrogen.
  • Compound n :

    • Substituents: Similar to m , but with (S)-configuration at the amide nitrogen and (2R,4R,5S)-configured hexane backbone.
  • Compound o :

    • Substituents: (S)-configuration at the amide nitrogen and (2R,4S,5S)-configured hexane backbone.

Key Differences and Implications

A. Substituent Complexity
  • The target compound features a dihydrobenzofuran group, a bicyclic structure with partial aromaticity, which contrasts with the diphenylhexane and 2,6-dimethylphenoxy acetamido groups in compounds m, n, and o. The dihydrobenzofuran moiety may enhance metabolic stability compared to the more flexible hexane chain in the comparators .
B. Stereochemical Variations
  • Compounds m , n , and o exhibit explicit (R)- or (S)-configurations at critical positions, which are absent in the target compound’s description. Stereochemistry often dictates pharmacological activity; for example, the (S)-configuration in n and o may confer selectivity for specific enantiomer-sensitive targets .
C. Physicochemical Properties
  • The dihydrobenzofuran group in the target compound likely increases lipophilicity (logP), favoring blood-brain barrier penetration, whereas the polar 4-hydroxy and acetamido groups in m/n/o may enhance aqueous solubility.

Comparative Data Table

Feature Target Compound Compound m Compound n Compound o
Core Structure Butanamide Butanamide Butanamide Butanamide
C2 Substituent Phenyl 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]
N-Linked Group (2,3-Dihydro-1-benzofuran-3-yl)methyl (2S,4S,5S)-configured hexane with acetamido (2R,4R,5S)-configured hexane with acetamido (2R,4S,5S)-configured hexane with acetamido
Key Functional Groups Dihydrobenzofuran 2,6-Dimethylphenoxy, hydroxy 2,6-Dimethylphenoxy, hydroxy 2,6-Dimethylphenoxy, hydroxy
Stereochemistry Unspecified (R)-amide (S)-amide (S)-amide

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for various biological activities. The structural formula can be represented as follows:

C16H19NO\text{C}_{16}\text{H}_{19}\text{N}\text{O}

This compound's molecular weight is approximately 255.34 g/mol, and it exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological interactions.

Antiviral Properties

Recent studies have indicated that benzofuran derivatives exhibit antiviral activity. Specifically, compounds with similar structures have shown efficacy against viruses such as the yellow fever virus (YFV). The effectiveness is often measured in terms of the EC50 (the concentration required to inhibit viral replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity in host cells). For instance, certain benzofuran derivatives demonstrated EC50 values ranging from 0.1 to 5 µM against YFV with favorable selectivity indices (SI) indicating their potential as antiviral agents .

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound A0.51020
Compound B1.01515
This compoundTBDTBDTBD

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research suggests that benzofuran derivatives can act as selective inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Parkinson's and depression. For example, certain derivatives showed IC50 values significantly lower than standard MAO inhibitors like moclobemide .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • MAO Inhibition : The compound may inhibit MAO-A and MAO-B isoforms, leading to increased levels of neurotransmitters such as serotonin and dopamine.
  • Antiviral Activity : Its structure allows it to interfere with viral replication mechanisms, possibly by inhibiting viral enzymes or blocking entry into host cells.

Study on Antiviral Efficacy

In a study examining the antiviral properties of benzofuran derivatives, this compound was tested alongside other compounds. The results indicated promising antiviral activity against YFV with a calculated SI suggesting a good therapeutic window .

Neuroprotective Study

Another study focused on the neuroprotective effects of similar benzofuran compounds demonstrated significant protective effects in cellular models of oxidative stress. The compounds reduced cell death and oxidative damage in neuronal cell lines, indicating their potential utility in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including amidation and coupling reactions. For example, intermediates like 2-phenylbutanamide can be reacted with benzofuran derivatives under controlled conditions (e.g., temperature: 60–80°C, solvent: DMF or THF). Optimization of solvent polarity and catalyst selection (e.g., DCC for amidation) improves yield and purity . Continuous flow reactors may enhance scalability for gram-scale synthesis .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for confirming substituent positions on the benzofuran and phenylbutanamide moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to its structural analogs. For instance, furan-containing compounds are often screened for anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response studies (1–100 µM) help identify IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like PubChem’s molecular descriptors calculate LogP (lipophilicity) and topological polar surface area (TPSA) to predict absorption and blood-brain barrier penetration. Density Functional Theory (DFT) simulations assess electronic properties influencing metabolic stability (e.g., susceptibility to CYP450 oxidation) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., Western blotting alongside ELISA) and ensure compound purity via HPLC-MS. Cross-reference with structurally similar compounds (e.g., N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide) to identify conserved bioactive motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematic modification of substituents (e.g., halogenation at the phenyl ring or methyl groups on the benzofuran) followed by bioactivity testing identifies critical functional groups. For example, fluorination at the phenyl ring may improve metabolic stability, while hydroxylation could enhance solubility. Use QSAR models to prioritize synthetic targets .

Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?

  • Methodological Answer : Employ radioligand binding assays (e.g., for serotonin or dopamine receptors) to identify direct interactions. For intracellular targets, use siRNA knockdown or CRISPR-Cas9 gene editing to validate pathway involvement. Pharmacodynamic studies in animal models (e.g., zebrafish or rodents) assess behavioral correlates .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies to minimize toxicity while maintaining efficacy?

  • Methodological Answer : Conduct preliminary acute toxicity assays (e.g., LD₅₀ in Caenorhabditis elegans) to establish safe thresholds. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentration with efficacy in target tissues. Iterative adjustments based on AUC (area under the curve) optimize dosing regimens .

Q. What statistical methods are appropriate for analyzing high-throughput screening data?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Principal Component Analysis (PCA) reduces dimensionality, while machine learning (e.g., random forest) identifies predictive bioactivity features .

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